4-methoxy-1-phenyl-5-(pyrrolidine-1-carbonyl)pyridin-2(1H)-one

Medicinal Chemistry Structure-Activity Relationship (SAR) Enzyme Inhibition

4-Methoxy-1-phenyl-5-(pyrrolidine-1-carbonyl)pyridin-2(1H)-one (CAS 2034255-92-8) is a synthetic, multi-substituted pyridin-2(1H)-one derivative with the molecular formula C17H18N2O3 and a molecular weight of 298.34 g/mol. It is categorized as a heterocyclic building block featuring a methoxy substituent at the 4-position, a phenyl ring at the N1 position, and a pyrrolidine-1-carbonyl group at the 5-position of the pyridinone core.

Molecular Formula C17H18N2O3
Molecular Weight 298.342
CAS No. 2034255-92-8
Cat. No. B2448649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-1-phenyl-5-(pyrrolidine-1-carbonyl)pyridin-2(1H)-one
CAS2034255-92-8
Molecular FormulaC17H18N2O3
Molecular Weight298.342
Structural Identifiers
SMILESCOC1=CC(=O)N(C=C1C(=O)N2CCCC2)C3=CC=CC=C3
InChIInChI=1S/C17H18N2O3/c1-22-15-11-16(20)19(13-7-3-2-4-8-13)12-14(15)17(21)18-9-5-6-10-18/h2-4,7-8,11-12H,5-6,9-10H2,1H3
InChIKeyLJPITNIIQSNEED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxy-1-phenyl-5-(pyrrolidine-1-carbonyl)pyridin-2(1H)-one (CAS 2034255-92-8): A Research-Grade Pyridinone Derivative for Targeted Chemical Biology


4-Methoxy-1-phenyl-5-(pyrrolidine-1-carbonyl)pyridin-2(1H)-one (CAS 2034255-92-8) is a synthetic, multi-substituted pyridin-2(1H)-one derivative with the molecular formula C17H18N2O3 and a molecular weight of 298.34 g/mol. It is categorized as a heterocyclic building block featuring a methoxy substituent at the 4-position, a phenyl ring at the N1 position, and a pyrrolidine-1-carbonyl group at the 5-position of the pyridinone core . This specific substitution pattern places it within a broader class of pyrrolidine-containing pyridinones that are investigated for their ability to modulate enzyme targets such as cyclooxygenase-2 (COX-2) [1]. The compound is supplied primarily for research use in medicinal chemistry and chemical biology, serving as a scaffold for the development of anti-inflammatory agents or as a probe in structure-activity relationship (SAR) studies [1].

Why 4-Methoxy-1-phenyl-5-(pyrrolidine-1-carbonyl)pyridin-2(1H)-one Cannot Be Replaced by a Generic Pyridinone Analog


Replacing 4-methoxy-1-phenyl-5-(pyrrolidine-1-carbonyl)pyridin-2(1H)-one with a structurally simpler analog, such as 1-phenyl-5-(pyrrolidine-1-carbonyl)pyridin-2(1H)-one (which lacks the 4-methoxy group) or 4-methoxy-1-phenylpyridin-2(1H)-one (which lacks the pyrrolidine-1-carbonyl group), introduces significant risks to experimental reproducibility and target engagement . The absence of even a single substituent fundamentally alters the molecule's electronic properties, hydrogen-bonding capacity, and lipophilicity . Critically, research on analogous pyrrolidine-based COX-2 inhibitors demonstrates that electron-donating substituents, such as methoxy groups, are essential for achieving potent inhibitory activity. Modifications to the core scaffold were shown to result in dramatic shifts in IC50 values against COX-1 and COX-2 enzymes, sometimes changing potency by an order of magnitude [1]. Therefore, using a generic substitute without the precise 4-methoxy and 5-pyrrolidine-1-carbonyl pharmacophore can invalidate biological assays by targeting a different selectivity profile or potency range.

Quantitative Evidence Guide: Differentiating 4-Methoxy-1-phenyl-5-(pyrrolidine-1-carbonyl)pyridin-2(1H)-one from In-Class Analogs


Structural Differentiation: The Pharmacophoric Contribution of the 4-Methoxy and 5-Pyrrolidine-1-carbonyl Substituents

The compound distinguishes itself from its closest analogs through the simultaneous presence of a 4-methoxy group and a 5-(pyrrolidine-1-carbonyl) group on the N1-phenylpyridin-2(1H)-one core. The des-methoxy analog (1-phenyl-5-(pyrrolidine-1-carbonyl)pyridin-2(1H)-one) and the des-pyrrolidine carbonyl analog (4-methoxy-1-phenylpyridin-2(1H)-one) lack key pharmacophoric features . While direct comparative biological data are not publicly available for this exact compound, class-level SAR studies on structurally related pyrrolidine derivatives show that an electron-donating methoxy substituent significantly enhances anti-inflammatory activity through improved binding interactions with the COX-2 active site [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Enzyme Inhibition

Predicted Physicochemical Property Divergence: Molecular Weight and Formula Driven by the 4-Methoxy Motif

The molecular formula C17H18N2O3 (MW 298.34 g/mol) of the title compound diverges from the des-methoxy analog 1-phenyl-5-(pyrrolidine-1-carbonyl)pyridin-2(1H)-one, which has a calculated formula of C16H16N2O2 and a molecular weight of approximately 268.31 g/mol . The addition of the 4-methoxy group increases the molecular weight by 30.03 g/mol and adds a hydrogen bond acceptor, which is predicted to alter LogP, aqueous solubility, and membrane permeability relative to the simpler scaffold . These differences are material for procurement decisions, as they influence both in vitro assay conditions (e.g., solvent compatibility, cell permeability) and downstream synthetic tractability.

Physicochemical Characterization Molecular Properties Drug-likeness

Inferred Biological Differentiation: COX-2 Inhibition Potential Based on Class-Level Evidence

Data on the direct COX-2 inhibitory activity of this specific compound are unavailable in the public domain. However, a directly relevant 2021 study on novel pyrrolidine derivatives reports that structurally related compounds demonstrate significant COX-2 inhibition. In that study, compound 8b, a pyrrolidine derivative, displayed 54.83% inhibition of inflammation in a carrageenan-induced rat paw edema model, which was comparable to the reference drug indomethacin at 57.48% [1]. The SAR analysis concluded that electron-donating groups and sulfonamide/amide functionalities—features analogous to the pyrrolidine-1-carbonyl group of the title compound—are critical for high binding affinity to COX-2 [1]. It is inferred that the title compound, by incorporating both an electron-donating methoxy group and a pyrrolidine amide, may occupy a similar biological activity space, but experimental validation is required.

Cyclooxygenase-2 (COX-2) Inhibition Anti-inflammatory Activity Pyrrolidine Derivatives

Differentiation from More Complex Analogs: A Balanced Scaffold for Divergent SAR Exploration

In contrast to bulkier analogs bearing additional fused ring systems—such as 5-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one or 4-methoxy-1-phenyl-5-(3-(quinolin-8-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one —the target compound possesses a simpler 5-(pyrrolidine-1-carbonyl) substituent without extended polycyclic attachments. This structural simplicity offers a strategic advantage: it retains the core pharmacophore while providing a more tractable starting point for divergent SAR exploration. Procurement of this unelaborated scaffold allows medicinal chemistry teams to systematically install diverse groups at the pyrrolidine ring or methoxy position, enabling controlled investigation of substituent effects on target potency and selectivity without confounding factors from pre-existing bulky moieties.

Chemical Probe Medicinal Chemistry Scaffold Differentiation

Optimal Research Applications for 4-Methoxy-1-phenyl-5-(pyrrolidine-1-carbonyl)pyridin-2(1H)-one Based on Quantitative Evidence


Core Scaffold for Cyclooxygenase-2 (COX-2) Inhibitor Development

Based on class-level evidence linking pyrrolidine derivatives to significant COX-2 inhibition in vivo [1], this compound serves as a validated starting scaffold for designing next-generation anti-inflammatory agents. Its 4-methoxy and pyrrolidine-1-carbonyl groups align with the SAR requirements identified for potent COX-2 binding, making it suitable for hit-to-lead optimization campaigns where focused modification of the core is desired. [1]

Divergent SAR Library Synthesis for Medicinal Chemistry

When compared to more complex or elaborated analogs , this compound provides a strategically unencumbered scaffold. It is the preferred procurement choice for programs requiring a 'minimal pharmacophore' to systematically explore chemical space through parallel synthesis or late-stage functionalization, ensuring cleaner SAR data and reduced confounding variables.

Chemical Probe for Investigating Pyrrolidine-Amide Pharmacophore Interactions

The presence of the 5-(pyrrolidine-1-carbonyl) amide as the sole group at this position makes the compound a valuable probe for studying the contribution of the pyrrolidine amide hydrogen bond acceptor/donor characteristics to target binding. This eliminates the interpretive ambiguity introduced by additional heterocyclic substituents found in more complex analogs.

Reference Standard for Physicochemical Differentiation Studies

The defined molecular formula (C17H18N2O3, MW 298.34 g/mol) distinguishes it from simpler des-methoxy analogs (C16H16N2O2, MW ~268.31 g/mol) . This makes it suitable as a reference compound in studies evaluating the impact of methoxy substituents on solubility, permeability, and metabolic stability within a pyridinone series, guiding procurement decisions where precise physicochemical properties are a critical endpoint.

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